Chemical phosphorylation amidite
Description
Historical Development of Phosphoramidite (B1245037) Chemistry and its Impact on Oligonucleotide Synthesis
The journey to efficient and automated oligonucleotide synthesis was a multi-decade endeavor, marked by several key chemical innovations. Early methods in the 1950s, pioneered by researchers like Alexander Todd, involved phosphotriester and H-phosphonate approaches. wikipedia.org While groundbreaking, these initial techniques were slow and prone to side reactions, limiting the length and purity of the synthesized oligonucleotides. trilinkbiotech.com
A significant leap forward came in the late 1960s with the introduction of the phosphotriester method by Robert Letsinger's group. This method protected the phosphate (B84403) group during synthesis, preventing unwanted branching. trilinkbiotech.com Letsinger also introduced the concept of solid-phase synthesis for oligonucleotides, which simplified the purification process by allowing reagents to be washed away from the growing DNA chain attached to a solid support. twistbioscience.com
The most transformative development, however, was the introduction of phosphoramidite chemistry in the early 1980s by Marvin Caruthers and his team. trilinkbiotech.com This new method utilized nucleoside phosphoramidites as the building blocks for DNA synthesis. wikipedia.orgtwistbioscience.com These reagents were significantly more stable than previous intermediates, allowing them to be prepared in advance, isolated as stable solids, and stored until needed. trilinkbiotech.com The activation of the phosphoramidite just before the coupling reaction with a weak acid like tetrazole streamlined the process. trilinkbiotech.com
This innovation dramatically increased the efficiency and speed of oligonucleotide synthesis, with coupling yields exceeding 99%. twistbioscience.comnih.gov The high efficiency of phosphoramidite chemistry, combined with its automation on DNA synthesizers, made the routine production of custom DNA sequences a reality. wikipedia.orgtrilinkbiotech.com This accessibility was a critical factor in advancing molecular biology, enabling the development of technologies like the Polymerase Chain Reaction (PCR), DNA sequencing, and gene synthesis. trilinkbiotech.comamerigoscientific.com
The table below summarizes the key milestones in the development of oligonucleotide synthesis chemistry:
| Era | Key Development | Primary Contributors | Significance |
| 1950s | H-phosphonate and phosphate triester methods | Alexander Todd | First chemical synthesis of a dinucleotide. trilinkbiotech.com |
| 1960s | Solid-phase synthesis and phosphotriester method | Robert Letsinger | Improved efficiency and prevented branching. trilinkbiotech.comtwistbioscience.com |
| 1980s | Phosphoramidite chemistry | Marvin Caruthers | Revolutionized synthesis with stable, highly reactive reagents, enabling automation. wikipedia.orgtrilinkbiotech.comtwistbioscience.com |
Role of Chemical Phosphorylation Amidites as Key Reagents in Biomolecular Synthesis
Standard oligonucleotide synthesis using nucleoside phosphoramidites results in a natural phosphodiester backbone. However, many applications require oligonucleotides with modifications, such as a phosphate group at the 5' or 3' end. This is where chemical phosphorylation amidites become crucial. These specialized phosphoramidite reagents are designed to introduce a phosphate group at a desired terminus of the oligonucleotide during solid-phase synthesis. glenresearch.comglenresearch.com
For instance, a 5'-phosphate is often required for enzymatic ligation of oligonucleotides or for their use as probes in certain molecular biology assays. Chemical phosphorylation reagents, such as those that introduce a protected phosphate group, can be coupled to the 5'-hydroxyl of the terminal nucleotide in the final synthesis cycle. glenresearch.comlumiprobe.com Subsequent deprotection steps then yield the desired 5'-phosphorylated oligonucleotide. glenresearch.comlumiprobe.com
Similarly, 3'-phosphorylation can be achieved using specialized solid supports (e.g., 3'-Phosphate CPG) or with specific phosphoramidite reagents designed for 3'-end modification. glenresearch.com These modifications are important for blocking extension by DNA polymerases or for creating specific structural features in nucleic acids.
Beyond simple terminal phosphorylation, the versatility of phosphoramidite chemistry allows for the synthesis of oligonucleotides with a wide array of modifications. These include:
Backbone modifications: To increase nuclease resistance or alter hybridization properties. nih.gov
Base modifications: To introduce labels, cross-linking agents, or other functional groups. nih.gov
Sugar modifications: To enhance binding affinity or confer specific structural properties. nih.gov
The fundamental reactivity of the phosphoramidite group, which involves activation by a weak acid to form a highly reactive phosphitylating agent, is the cornerstone of these synthetic strategies. rsc.org This allows for the sequential and controlled addition of not only standard nucleosides but also a vast range of modified building blocks. nih.gov
Overview of Applications in Academic Research and Biotechnology
The ability to synthesize custom oligonucleotides with specific modifications using chemical phosphorylation amidites has had a profound impact on both academic research and the biotechnology industry. amerigoscientific.com
In academic research , synthetic oligonucleotides are indispensable tools for:
Molecular Biology: As primers for PCR and DNA sequencing, and as probes for detecting specific nucleic acid sequences. amerigoscientific.com
Structural Biology: To study the structure and function of DNA and RNA by incorporating modified or labeled nucleotides. nih.govnih.gov
Gene Function Studies: To create synthetic genes or gene fragments for studying gene expression and regulation. nih.gov
In the biotechnology and pharmaceutical industries , chemically phosphorylated and modified oligonucleotides are at the heart of numerous applications:
Diagnostics: As essential components of diagnostic assays, such as qPCR and microarrays, for the detection of infectious agents and genetic diseases. amerigoscientific.comhuarenscience.com
Therapeutics: In the development of antisense oligonucleotides, siRNAs, and aptamers, which are new classes of drugs that can target specific genes or proteins. amerigoscientific.comnih.govyoutube.com These therapeutic oligonucleotides often contain modifications to enhance their stability, delivery, and efficacy. nih.gov
Gene Editing: In CRISPR-based technologies, synthetic guide RNAs are used to direct the Cas9 enzyme to a specific genomic location for targeted gene editing. huarenscience.com
Nanotechnology: To construct DNA-based nanomaterials and biosensors. huarenscience.com
The following table provides a non-exhaustive list of applications for oligonucleotides synthesized using phosphoramidite chemistry:
| Application Area | Specific Use | Reference |
| Diagnostics | PCR/qPCR Primers, Molecular Probes | amerigoscientific.com |
| Therapeutics | Antisense Oligonucleotides, siRNA, Aptamers | amerigoscientific.comnih.govyoutube.com |
| Research | DNA Sequencing, Gene Synthesis, Mutagenesis | wikipedia.orgamerigoscientific.com |
| Biotechnology | CRISPR Guide RNA, DNA Nanotechnology | huarenscience.com |
Properties
CAS No. |
202284-84-2 |
|---|---|
IUPAC Name |
N/A |
SMILES |
CNC(C(C(NC)=O)(CO[2H])COP(N(C(C)C)C(C)C)OCCC#N)=O.[3H][M] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Mechanistic and Kinetic Aspects of Amidite Mediated Phosphorylation Reactions
Oxidation and Conversion to Stable Phosphate (B84403) Triesters
The phosphite (B83602) triester linkage formed during the coupling step is unnatural and unstable, particularly to the acidic conditions used for detritylation in the subsequent cycle. atdbio.comsigmaaldrich.com Therefore, it must be converted to a more stable pentavalent phosphorus species. atdbio.com This is achieved through an oxidation step, which converts the P(III) phosphite triester to a P(V) phosphate triester. sigmaaldrich.comacs.orgacs.org
The standard and most widely used method for oxidation involves treating the support-bound oligonucleotide with a solution of iodine in the presence of water and a weak base, typically pyridine (B92270). atdbio.comsigmaaldrich.com The oxidation is very rapid, ensuring that it goes to completion before any potential side reactions can occur.
While effective, the iodine-based oxidation has prompted the search for alternative, "greener" oxidizing agents. acs.org Tert-butyl hydroperoxide (t-BuOOH) and hydrogen peroxide have emerged as viable alternatives. acs.orgacs.orgresearchgate.net These reagents can perform the oxidation under neutral or anhydrous conditions, and in some cases, offer a more environmentally friendly process. acs.orgacs.orgresearchgate.net
Table 2: Common Oxidizing Agents in Oligonucleotide Synthesis
| Oxidizing Reagent | Typical Conditions | Key Features |
|---|---|---|
| Iodine (I₂) / Water / Pyridine | 0.05 M I₂ in 90% pyridine, 10% water | Standard, highly efficient, and fast-acting. atdbio.comsigmaaldrich.comacs.org |
| tert-Butyl hydroperoxide (t-BuOOH) | Anhydrous conditions | An effective alternative to iodine, used for anhydrous oxidation. nih.govresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Neutral aqueous acetonitrile (B52724) | A "green" alternative to iodine, cheaper and cleaner. acs.orgacs.org |
| Iodobenzene diacetate | Nonaqueous conditions | Allows for oxidation under nonaqueous conditions. researchgate.net |
| Bis(trimethylsilyl) peroxide | Anhydrous conditions, can be accelerated by TMSOTf | An excellent agent for anhydrous oxidation of nucleoside phosphites. researchgate.net |
The oxidation step results in a phosphate triester, where one of the oxygen atoms is protected, typically with a β-cyanoethyl group. atdbio.comsigmaaldrich.com This protecting group shields the phosphate from engaging in unwanted side reactions during the subsequent synthesis cycles. atdbio.com
The final step to generate the natural phosphodiester backbone occurs after the full oligonucleotide sequence has been assembled. During the final deprotection step, typically with concentrated aqueous ammonia (B1221849), the β-cyanoethyl protecting groups are removed from all the phosphate triesters via a β-elimination reaction. sigmaaldrich.com This converts the phosphate triesters into the phosphodiester linkages that constitute the backbone of native DNA and RNA. sigmaaldrich.comlibretexts.orgwikipedia.org This process results in the formation of the final oligonucleotide with a native phosphodiester backbone and acrylonitrile (B1666552) as a byproduct. sigmaaldrich.com
Capping Reactions for Unreacted Hydroxyl Groups
During solid-phase oligonucleotide synthesis, the coupling reaction of a phosphoramidite (B1245037) to the free 5'-hydroxyl group of the growing oligonucleotide chain is highly efficient, typically achieving 98-99% completion. However, a small percentage of these 5'-hydroxyl groups remain unreacted. biosearchtech.com If left unblocked, these reactive sites can participate in subsequent coupling cycles, leading to the formation of "n-1" or shorter deletion sequences, which are challenging to separate from the full-length product. biotage.comglenresearch.com To prevent the synthesis of these truncated sequences, a "capping" step is introduced after each coupling reaction to permanently block any unreacted 5'-hydroxyl groups. biotage.com
Reagents and Reaction Conditions for Capping
The standard capping procedure involves the use of two solutions. "Cap Mix A" typically contains acetic anhydride (B1165640), while "Cap Mix B" contains a catalytic activator, most commonly N-methylimidazole (NMI). biosearchtech.comempbiotech.com These reagents are mixed just before being delivered to the synthesis column. biotage.com The reaction is usually carried out in a solvent mixture of tetrahydrofuran (B95107) (THF) and a base like pyridine or lutidine, which enhances the efficiency of the acetylation. biosearchtech.comempbiotech.com
An alternative approach to capping involves using a phosphoramidite, such as UniCap™ Phosphoramidite, which is the phosphoramidite of diethylene glycol monoethyl ether. glenresearch.comglenresearch.com This method is particularly useful in situations where traditional acetylation with acetic anhydride might alter the surface properties of the solid support, such as in microarray synthesis. glenresearch.com
Interactive Table:
Common Capping Reagents| Reagent/Mix | Composition | Function |
|---|---|---|
| Cap Mix A | Acetic anhydride in THF or acetonitrile | Acetylating agent |
| Cap Mix B | N-methylimidazole (NMI) in THF | Catalytic activator |
| UniCap™ Phosphoramidite | Phosphoramidite of diethylene glycol monoethyl ether | Alternative capping agent |
| Solvent/Base | Tetrahydrofuran (THF), Pyridine, Lutidine | Reaction medium and efficiency enhancer |
Detritylation and Deprotection Strategies
Following the completion of the oligonucleotide chain elongation, a series of deprotection steps are necessary to remove the various protecting groups and cleave the synthesized oligonucleotide from the solid support. biosearchtech.com These steps are critical for obtaining a biologically active nucleic acid. biosearchtech.com
Removal of 5'-Hydroxyl Protecting Groups
The 5'-hydroxyl group of each nucleoside phosphoramidite is protected by a dimethoxytrityl (DMT) group to prevent self-polymerization. atdbio.com This acid-labile group is removed at the beginning of each synthesis cycle in a step called detritylation. atdbio.com This is typically achieved by treating the solid-support-bound oligonucleotide with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a solvent like dichloromethane (B109758) (DCM) or toluene. biosearchtech.comatdbio.com The removal of the DMT group generates a bright orange-colored DMT carbocation, which can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle. atdbio.com
While effective, strong acid treatment can lead to depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, which reduces the yield of the desired full-length oligonucleotide. nih.gov Therefore, a balance must be struck between achieving complete detritylation and minimizing depurination. nih.gov
Cleavage from Solid Support and Phosphate Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is commonly done using a concentrated ammonium (B1175870) hydroxide (B78521) solution at room temperature. biosearchtech.com This treatment also serves to remove the 2-cyanoethyl protecting groups from the phosphate backbone. biotage.combiosearchtech.com The exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) are also protected during synthesis, typically with acyl groups like benzoyl (Bz) or isobutyryl (iBu). atdbio.comsigmaaldrich.com These groups are also removed by treatment with hot, concentrated aqueous ammonia. sigmaaldrich.comsigmaaldrich.com
The specific conditions for cleavage and deprotection can be performed simultaneously or as separate steps and depend on the nature of the oligonucleotide, including any modifications or labels present. biosearchtech.comglenresearch.com For example, oligonucleotides synthesized on a Universal Support III are often cleaved from the support using anhydrous ammonia in methanol (B129727) before the final deprotection of the nucleobases. glenresearch.com
Development of Mild Deprotection Protocols
Many modified nucleosides and fluorescent dyes used in oligonucleotide synthesis are sensitive to the harsh alkaline conditions of standard deprotection methods. biosearchtech.comnih.gov This has driven the development of milder deprotection protocols. The "UltraMILD" system, for instance, utilizes phenoxyacetyl (Pac) or acetyl (Ac) protecting groups for the bases, which can be removed under much gentler conditions, such as with potassium carbonate in methanol at room temperature. biosearchtech.comglenresearch.com
Another rapid deprotection method is the "UltraFAST" procedure, which uses a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA). glenresearch.comglenresearch.com This allows for deprotection in as little as five to ten minutes at elevated temperatures. glenresearch.comglenresearch.com However, this method requires the use of acetyl-protected dC to prevent base modification. glenresearch.com More recently, methods using protecting groups like 1,3-dithian-2-yl-methyl (Dim) and 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) have been developed, allowing for deprotection under non-nucleophilic conditions using sodium periodate (B1199274) followed by a base, which is suitable for highly sensitive oligonucleotides. nih.govrsc.org
Interactive Table:
Deprotection Strategies| Strategy | Reagents | Conditions | Key Features |
|---|---|---|---|
| Standard | Concentrated Ammonium Hydroxide | 55°C for 5-18 hours | Traditional method, harsh conditions |
| UltraMILD | Potassium Carbonate in Methanol | Room temperature, 2-4 hours | For base-sensitive modifications |
| UltraFAST | Ammonium Hydroxide/Methylamine (AMA) | 65°C for 5-10 minutes | Rapid deprotection |
| Dim/Dmoc | Sodium Periodate, followed by a mild base | Room temperature | For highly sensitive oligonucleotides |
Solid Phase Oligonucleotide Synthesis Methodologies Utilizing Phosphorylation Amidites
Principles of Automated Oligonucleotide Synthesis
Automated oligonucleotide synthesis using phosphoramidite (B1245037) chemistry is a highly refined and efficient process that builds DNA or RNA molecules in a stepwise manner on a solid support. wikipedia.org This method, which proceeds in the 3' to 5' direction, is the industry standard for producing custom oligonucleotides for research, diagnostic, and therapeutic purposes. cellculturedish.com The entire process is automated on specialized synthesizers that control the precise delivery of reagents in a cyclical fashion. wikipedia.org
Iterative Synthesis Cycles
The synthesis of an oligonucleotide is achieved through a series of repeated chemical reactions, collectively known as the synthesis cycle. Each cycle results in the addition of a single nucleotide or a functional moiety, such as the phosphate (B84403) group introduced by a chemical phosphorylation amidite. The cycle consists of four primary steps:
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support. This exposes the reactive hydroxyl group for the subsequent coupling reaction.
Coupling: The activated phosphoramidite, whether a standard nucleoside or a this compound, is introduced along with an activator, such as tetrazole or a less acidic activator like 4,5-dicyanoimidazole (B129182) (DCI). The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain. This forms an unstable phosphite (B83602) triester linkage.
Capping: To prevent the formation of deletion mutations (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked through acetylation with a capping reagent, typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This ensures that only the full-length oligonucleotides continue to elongate in subsequent cycles.
Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate triester by treatment with an oxidizing agent, usually an iodine solution in the presence of water and pyridine (B92270). This step secures the newly formed internucleotide bond.
This four-step cycle is repeated until the desired sequence is assembled. The efficiency of each cycle is critical, as cumulative errors can significantly reduce the yield of the final full-length product.
| Step | Reagent(s) | Purpose |
| Deblocking (Detritylation) | Trichloroacetic acid (TCA) in Dichloromethane (B109758) (DCM) | Removal of the 5'-DMT protecting group to expose the hydroxyl group for the next coupling reaction. |
| Coupling | Phosphoramidite, Activator (e.g., Tetrazole, DCI) | Formation of a phosphite triester bond between the phosphoramidite and the 5'-hydroxyl group of the growing chain. |
| Capping | Acetic Anhydride, 1-Methylimidazole | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of truncated sequences. |
| Oxidation | Iodine, Water, Pyridine | Conversion of the unstable phosphite triester to a stable phosphate triester linkage. |
Choice of Solid Supports and Linker Chemistry
The solid support provides the insoluble matrix to which the initial nucleoside is attached and upon which the oligonucleotide chain is assembled. The choice of support material and the linker chemistry that connects the oligonucleotide to the support are crucial for successful synthesis.
Commonly used solid supports include controlled pore glass (CPG) and macroporous polystyrene (PS). huarenscience.com CPG is a rigid, non-swellable support with a defined pore size, which is important for the synthesis of longer oligonucleotides as it prevents steric hindrance within the pores. huarenscience.com Polystyrene supports can offer higher loading capacities, which is advantageous for large-scale synthesis. huarenscience.com
The linker is a chemical moiety that covalently attaches the first nucleoside to the solid support. It must be stable throughout the synthesis cycles but cleavable under specific conditions to release the final oligonucleotide product. A common linker is the succinyl linker, which is cleaved by treatment with ammonium (B1175870) hydroxide (B78521) after the synthesis is complete. huarenscience.com For applications requiring a 3'-phosphate, specialized supports with a pre-attached phosphorylation moiety can be used.
Optimization of Coupling Efficiency and Overall Yield
Factors Affecting Reaction Completion
Several factors can influence the efficiency of the phosphoramidite coupling reaction:
Phosphoramidite Quality: The purity of the this compound and other nucleoside phosphoramidites is critical. Trace impurities can lead to side reactions and lower coupling efficiency.
Activator Choice: The acidity of the activator plays a key role. While traditional activators like tetrazole are effective, less acidic activators such as 4,5-dicyanoimidazole (DCI) can increase the rate of the coupling reaction and improve yields, particularly in large-scale synthesis.
Reaction Time: Allowing sufficient time for the coupling reaction to go to completion is essential. This can be particularly important for sterically hindered phosphoramidites or when using less reactive solid supports.
Reagent Concentration: Using an excess of the phosphoramidite and activator can help drive the reaction to completion.
Anhydrous Conditions: Phosphoramidites are sensitive to moisture. The presence of water in the acetonitrile (B52724) solvent or other reagents can hydrolyze the activated phosphoramidite, reducing its availability for the coupling reaction and thus lowering the efficiency.
| Factor | Impact on Coupling Efficiency | Mitigation Strategy |
| Moisture | Hydrolyzes activated phosphoramidites, reducing the amount available for coupling. | Use anhydrous solvents and reagents; perform synthesis under an inert atmosphere. |
| Phosphoramidite Purity | Impurities can lead to side reactions and decrease the concentration of the active reagent. | Use high-purity phosphoramidites with stringent quality control. |
| Activator Acidity | Affects the rate of phosphoramidite activation and potential side reactions like detritylation. | Select an activator with appropriate pKa for the specific synthesis (e.g., DCI for faster coupling). |
| Coupling Time | Insufficient time can lead to incomplete reactions. | Optimize coupling time based on the specific phosphoramidite and scale of synthesis. |
Strategies for Maximizing Full-Length Product
Maximizing the yield of the desired full-length oligonucleotide requires a multi-faceted approach that addresses potential sources of failure throughout the synthesis process.
Efficient Capping: A highly efficient capping step is crucial to terminate any chains that failed to couple in the preceding step. This prevents the accumulation of deletion mutants, which can be difficult to separate from the full-length product.
Optimized Reagent Delivery: Ensuring the precise and consistent delivery of all reagents by the automated synthesizer is essential for maintaining high coupling efficiencies throughout the synthesis of long oligonucleotides.
Post-synthesis Purification: Following cleavage from the solid support and deprotection, the crude oligonucleotide mixture contains the full-length product as well as truncated sequences and other impurities. Purification techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) are often employed to isolate the desired full-length phosphorylated oligonucleotide. biosyn.com
Synthesis of RNA and Modified RNA Using Amidite Chemistry
The chemical synthesis of RNA and its modified analogues using phosphoramidite chemistry is a more complex undertaking than DNA synthesis, primarily due to the presence of the 2'-hydroxyl group on the ribose sugar. atdbio.com This additional reactive group must be protected throughout the synthesis to prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages. atdbio.com
Base-Labile RNA Synthesis Strategies
A significant advancement in RNA synthesis has been the development of strategies that utilize base-labile protecting groups for the 2'-hydroxyl position. This approach simplifies the final deprotection step, making it more akin to the straightforward deprotection of DNA. nih.gov
The pivaloyloxymethyl (PivOM) group is an example of a base-labile 2'-hydroxyl protecting group. nih.govresearchgate.net The key feature of this group is an acetal (B89532) linkage that minimizes the steric effect of the ester group on the neighboring phosphoramidite during coupling. nih.gov The major advantage of the PivOM group is that it can be removed under the same standard basic conditions used to deprotect the nucleobases and cleave the oligonucleotide from the solid support. nih.gov This allows for a one-step deprotection protocol, typically using aqueous ammonia (B1221849), which is much milder and less likely to cause degradation of the RNA chain. researchgate.net
Another strategy involves the use of the 2'-bis(2-acetoxyethoxy)methyl (ACE) orthoester group. atdbio.com The ACE group is stable during the synthesis but can be removed under weakly acidic conditions after the base deprotection step. atdbio.com An advantage of this method is that the RNA can be purified with the 2'-protecting groups still attached, which makes the RNA resistant to degradation by RNases. atdbio.com
| Strategy | 2'-Hydroxyl Protecting Group | Deprotection Conditions | Key Advantage |
| PivOM Chemistry | Pivaloyloxymethyl (PivOM) nih.govresearchgate.net | Standard basic conditions (e.g., aqueous ammonia) nih.gov | One-step deprotection and cleavage from the solid support. nih.gov |
| ACE Chemistry | 2'-bis(2-acetoxyethoxy)methyl (ACE) atdbio.com | Weakly acidic conditions after base deprotection. atdbio.com | Allows for purification of the RNA with the 2'-protecting groups attached, enhancing stability. atdbio.com |
Comparative Analysis and Future Directions in Chemical Phosphorylation Chemistry
Comparison with H-Phosphonate Chemistry for Oligonucleotide Synthesis
H-phosphonate chemistry represents a significant alternative to the more widely adopted phosphoramidite (B1245037) method for creating internucleotide linkages. nih.gov Though both are P(III)-based approaches, they possess fundamental differences in their reaction mechanisms and offer distinct advantages for specific applications.
The primary distinction between the two methods lies in the nature of the phosphorus-containing monomer and its activation. Phosphoramidite chemistry utilizes nucleoside phosphoramidites, which are activated by a weak acid like tetrazole to react with the 5'-hydroxyl group of the growing oligonucleotide chain. The resulting phosphite (B83602) triester intermediate is unstable and must be oxidized to a stable P(V) phosphate (B84403) triester in each synthesis cycle. aragen.comresearchgate.net The standard phosphoramidite cycle involves four steps: deblocking, coupling, capping, and oxidation. aragen.com
In contrast, H-phosphonate chemistry employs nucleoside H-phosphonate monoesters. acs.org These monomers are activated by a condensing agent, such as pivaloyl chloride or adamantoyl chloride, not by an acid. acs.orgnih.gov The coupling reaction forms an internucleotide H-phosphonate diester linkage. A key mechanistic advantage is that this H-phosphonate diester is stable and does not require oxidation in every cycle. nih.gov The synthesis involves a simpler two-step elongation cycle: deprotection of the 5'-hydroxyl group and coupling. nih.gov A single oxidation step is performed at the very end of the synthesis to convert all H-phosphonate linkages to the desired phosphodiester backbone. nih.govnih.gov
However, phosphoramidite chemistry remains the dominant method due to its consistently higher stepwise coupling efficiencies (typically >99%) and the formation of fewer side-products, which is critical for the synthesis of long oligonucleotides. nih.gov
A summary of the key differences is presented below:
| Feature | Phosphoramidite Chemistry | H-Phosphonate Chemistry |
|---|---|---|
| Monomer | Nucleoside Phosphoramidite | Nucleoside H-phosphonate |
| Phosphorus State | Trivalent (P(III)) | Trivalent (P(III)), tetracoordinated |
| Activation | Weak acid (e.g., tetrazole) | Condensing agent (e.g., pivaloyl chloride) |
| Intermediate | Phosphite triester | H-phosphonate diester |
| Synthesis Cycle | 4 steps: Deblocking, Coupling, Capping, Oxidation | 2 steps: Deblocking, Coupling |
| Oxidation Step | Performed in every cycle | Performed once at the end of synthesis |
| Key Advantages | Higher stepwise yields, fewer side-products, well-established | Stable monomers, simpler cycle, single oxidation |
Despite the prevalence of phosphoramidite chemistry, the H-phosphonate method is particularly well-suited for certain applications. One of the most notable is the synthesis of RNA. The coupling of ribonucleoside H-phosphonates is less sensitive to the steric bulk of the 2'-protecting group, a common challenge in RNA synthesis using phosphoramidites. nih.gov This allows for the efficient synthesis of RNA molecules up to 60 nucleotides in length. nih.gov
Furthermore, H-phosphonate chemistry provides a versatile platform for creating a variety of backbone modifications. acs.org Because the oxidation step is performed last, the intermediate H-phosphonate diester backbone can be converted into several different linkages. For example, treatment with sulfurizing agents yields phosphorothioates, while reaction with amines can produce phosphoramidates. acs.orggirindus.com This flexibility makes it a valuable tool for producing modified oligonucleotides for therapeutic and research purposes. The method is also advantageous for synthesizing acid-labile oligonucleotide analogs. nih.gov
Integration and Augmentation with Pentavalent Phosphorus [P(V)] Methods
While P(III) chemistries dominate oligonucleotide synthesis, direct P(V)-based approaches are gaining traction. Historically, P(V) reagents were hampered by low reactivity and side reactions. nih.gov However, new developments are enabling the integration of P(V) methods with standard P(III) chemistry, offering complementary capabilities and overcoming some of the limitations of traditional approaches. acs.orgnih.gov
The established P(III) phosphoramidite method is highly reliable for generating standard phosphodiester linkages. chemrxiv.org Emerging P(V) methods, on the other hand, provide powerful tools for creating complex, stereodefined phosphate modifications that are difficult to access using P(III) chemistry. nih.govchemrxiv.org The phosphorothioate (B77711) (PS) linkage, a common modification in therapeutic oligonucleotides, is typically introduced as a racemic mixture of Sp and Rp diastereomers using P(III) chemistry. chemrxiv.org P(V)-based platforms now allow for the synthesis of these oligonucleotides with full stereocontrol, which can significantly impact their biological properties. nih.gov
A key area of complementarity is the synthesis of chimeric oligonucleotides containing a mix of different backbone linkages. A hybrid synthetic approach that merges P(III) and P(V) chemistries can be challenging due to a lack of chemoselectivity; for instance, the oxidants used in phosphoramidite chemistry can undesirably react with existing phosphorothioate linkages. chemrxiv.org However, protocols are being developed that allow for the successful combination of chemistries. For example, it is possible to combine H-phosphonate and phosphoramidite chemistries to introduce diverse modifications at specific sites within an oligonucleotide strand.
Recent research has led to the development of novel P(V)-based platforms for oligonucleotide synthesis that bypass the P(III) oxidation cycle altogether. nih.govnih.gov These methods utilize stable, sustainably prepared P(V) reagents under standardized protocols. nih.gov This approach not only allows for the installation of stereodefined phosphorothioates but also enables the creation of chimeric backbones with any combination of phosphodiester (PO₂), phosphorothioate (PS), and even phosphorodithioate (B1214789) (PS₂) linkages. nih.gov
One emerging strategy involves the reaction of alcohols with phosphorus oxychloride (POCl₃) in the presence of a weak base, followed by capping the intermediate with an alcohol like allyl alcohol. acs.org The resulting phosphotriesters are stable and can be deprotected to yield the desired phosphorylated product. acs.org Another innovation is the development of a novel phosphorus incorporation reagent, referred to as Π, which forges a C-P bond in a stereocontrolled manner, enabling the synthesis of methylphosphonate (B1257008) (MPO) dinucleotides as single diastereomers for the first time. acs.orgnih.gov These P(V)-centric strategies represent a paradigm shift, drawing inspiration from nature's enzymatic P(V)-based synthesis and augmenting the powerful, established P(III) methods. nih.govnih.gov
Innovations in Chemical Phosphorylation Amidite Chemistry
The field of phosphoramidite chemistry continues to evolve, with ongoing innovations aimed at improving efficiency, expanding the scope of accessible modifications, and simplifying downstream processing. Recent developments have focused on novel phosphoramidite reagents, advanced protecting group strategies, and improved solid supports. nih.govgirindus.com
One area of innovation is the design of phosphoramidite reagents that introduce functional linkers or labels. For example, new Fmoc-protected phosphoramidite monomers have been developed for the synthesis of oligonucleotides modified with a 3'-amino linker. mdpi.comnih.gov These reagents are compatible with standard synthesis cycles and allow for the deprotection of the terminal amine under mild basic conditions, which is crucial when working with base-labile oligonucleotides. mdpi.comnih.gov
Another key development involves modifying the phosphate-protecting group on the phosphoramidite itself. The standard 2-cyanoethyl group is typically removed with strong bases like hot aqueous ammonia (B1221849). To enable milder deprotection conditions, researchers have developed O-alkyl phosphoramidites. acs.org These alkylated phosphotriesters are more tolerant of alkali, allowing for rapid and efficient deprotection and cleavage from the solid support using gentler conditions, such as aqueous ammonia at room temperature. acs.org This is particularly valuable for the synthesis of oligonucleotides containing sensitive modified bases or labels. lumiprobe.com These innovations expand the toolkit available to chemists, enabling the routine synthesis of increasingly complex and functionalized nucleic acids.
Table of Mentioned Compounds
Development of Reagents for Chemo- and Regioselective Phosphorylation
The precise introduction of a phosphate group onto a specific site within a complex molecule, often in the presence of multiple reactive functional groups, is a significant challenge in synthetic chemistry. The development of chemo- and regioselective phosphorylation reagents is paramount for overcoming this hurdle. A key strategy involves exploiting the unique reactivity of specific functional groups to direct the phosphorylation reaction.
A novel approach has been developed for the chemoselective phosphorylation of cysteine (Cys) residues in unprotected peptides. nih.gov This method utilizes the reaction between nucleophilic P(III)-reagents, specifically phosphites, and electrophilic disulfides. nih.gov This strategy allows for the direct and stereochemically defined phosphorylation of the cysteine side-chain, bypassing the need for protecting groups on other potentially reactive sites within the peptide. nih.gov The acid-lability of the resulting phosphorothiolate (B1257650) bond, however, presents challenges for standard analytical techniques. nih.gov
The principles of chemo- and regioselectivity are also explored in other areas of organic synthesis, such as the development of non-isocyanate polyurethanes. nih.gov In this context, organocatalysts are used to direct the additions of amines and thiols to cyclic carbonates in a highly selective manner. nih.gov While applied to a different field, the underlying concept of using catalysts to control the reaction between a nucleophile and an electrophile to achieve selectivity offers valuable insights for designing new phosphorylation reagents. nih.gov Future developments in phosphorylation chemistry will likely focus on creating a broader portfolio of reagents that can recognize and selectively react with specific amino acid side chains or hydroxyl groups under mild, biocompatible conditions.
Strategies for Stereocontrolled Synthesis
When a phosphate group is introduced, it often creates a new stereocenter at the phosphorus atom, leading to the formation of diastereomers (Rp and Sp). Controlling the stereochemistry at this center is crucial, particularly in the synthesis of therapeutic oligonucleotides like phosphorothioates, as the stereoisomers can have different biological activities and susceptibilities to nuclease degradation.
Significant progress in stereocontrolled synthesis has been achieved through the use of chiral auxiliaries and specialized building blocks. One effective strategy employs Ψ-activated 2′-deoxynucleoside building blocks for the liquid-phase oligonucleotide synthesis (LPOS) of phosphorothioates. acs.org This method allows for the assembly of nearly homogeneous Rp or Sp diastereomers. acs.org
The synthesis cycle involves two main steps: a coupling reaction under basic conditions (using DBU in a pyridine (B92270)/acetonitrile (B52724) mixture) followed by an acid-catalyzed 5'-O-deacetalization. acs.org This approach simplifies the process and has proven efficient for LPOS, yielding the desired phosphorothioate diastereomers in approximately 80% yield per synthesis cycle after ammonolysis. acs.org The use of a soluble pentaerythritol-derived support facilitates the isolation of the product by precipitation. acs.org This strategy highlights the importance of designing monomeric phosphoramidite building blocks that have a predefined stereochemistry or that react in a highly stereoselective manner during the coupling step.
| Parameter | Description | Reference |
| Method | Liquid-Phase Oligonucleotide Synthesis (LPOS) | acs.org |
| Key Reagent | Ψ-activated 2′-deoxynucleoside building blocks | acs.org |
| Activator/Base | DBU in pyridine/MeCN | acs.org |
| Deprotection | Acid-catalyzed 5′-O-deacetalization; Ammonolysis | acs.org |
| Outcome | Synthesis of nearly homogeneous Rp or Sp phosphorothioate diastereomers | acs.org |
| Yield | ~80% per synthesis cycle | acs.org |
Novel Protecting Group Chemistries and Deprotection Protocols
The success of automated oligonucleotide synthesis via the phosphoramidite method relies heavily on the strategic use of protecting groups for the 5'-hydroxyl, the exocyclic amino groups of the nucleobases, and the phosphate moiety. journalirjpac.comspringernature.com The development of new protecting groups and milder deprotection protocols is essential for the synthesis of sensitive and modified oligonucleotides. mdpi.comnih.gov
Standard protecting groups include the acid-labile dimethoxytrityl (DMT) for the 5'-OH, and acyl groups like benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine. journalirjpac.com The phosphate group is commonly protected with a 2-cyanoethyl group, which is removed by β-elimination under basic conditions. journalirjpac.com
Recent research has focused on developing protecting groups that can be removed under gentler conditions to preserve the integrity of base-labile or otherwise sensitive modifications in the oligonucleotide chain. mdpi.comnih.gov The fluorenylmethyloxycarbonyl (Fmoc) group, for instance, is used to protect terminal amino linkers and can be cleaved with weak bases. nih.gov This allows for the synthesis of oligonucleotides with base-labile modifications, as the final deprotection can be performed with mild reagents like 50 mM potassium carbonate in methanol (B129727) or 40% aqueous methylamine (B109427) at room temperature, significantly reducing degradation compared to traditional concentrated ammonia at high temperatures. mdpi.comnih.gov
Other novel protecting groups for the phosphate itself have been introduced. The 2-benzamidoethyl group is a newer phosphate protecting group whose stability can be tuned by substitutions on the alkyl chain, amido group, or phenyl ring. nih.gov This allows for deprotection times ranging from many hours to mere minutes under standard conditions. nih.gov For 2'-hydroxyl protection in RNA synthesis, an innovative 2′-O-imino-2-propanoate group has been developed, which can be effectively cleaved post-synthesis. acs.org These advancements in protecting group chemistry expand the scope of molecules that can be synthesized and incorporated into oligonucleotides.
Table of Deprotection Conditions for Novel Protecting Groups
| Protecting Group | Application | Reagent | Conditions | Reference |
|---|---|---|---|---|
| Fmoc | 3'-Amino Linker | 40% aq. Methylamine | Room Temp, 2 h | mdpi.comnih.gov |
| Fmoc | 3'-Amino Linker | 50 mM K₂CO₃ in MeOH | Room Temp, 24 h | mdpi.com |
| 2-Cyanoethyl (standard) | Phosphate | Conc. NH₃ | 55 °C, 17 h | mdpi.comnih.gov |
| 2-Benzamidoethyl derivatives | Phosphate | Conc. NH₃ | 25 °C, 25 min to 55 °C, 48 h | nih.gov |
| N-formylamino | Exocyclic Amine | N,N-dimethylformamide (decomposition) | Synthesis conditions | journalirjpac.com |
Q & A
Q. What is the role of chemical phosphorylation amidites in the solid-phase synthesis of 5'-phosphorylated oligonucleotides?
Chemical phosphorylation amidites are specialized reagents used to introduce terminal phosphate groups during oligonucleotide synthesis. They are integrated into the automated phosphoramidite synthesis cycle via sequential coupling, oxidation, and deprotection steps. The amidite’s reactive phosphite group couples to the 5'-hydroxyl of the growing oligonucleotide chain, followed by oxidation to form a stable phosphate linkage. Efficiency is monitored by quantifying the dimethoxytrityl (DMT) group released during deblocking, which correlates with coupling success .
Q. How should researchers design experiments to optimize the incorporation of phosphate groups using phosphorylation amidites?
Key parameters include:
- Coupling efficiency : Use anhydrous solvents (e.g., acetonitrile) and activators (e.g., tetrazole) to minimize side reactions .
- Oxidation conditions : Employ iodine/water/pyridine for phosphite-to-phosphate conversion, or sulfurizing reagents for thiophosphate incorporation .
- Deprotection protocols : Optimize NaOH concentration (e.g., 0.5 M) and incubation time to avoid phosphate group hydrolysis while removing base-protecting groups .
Q. What analytical methods are recommended to verify phosphorylation efficiency and purity?
- DMT quantification : Measure absorbance at 498 nm to determine coupling efficiency .
- MALDI-TOF MS : Confirm molecular weight and detect incomplete phosphorylation or side products .
- Ion-exchange HPLC : Resolve phosphorylated vs. non-phosphorylated oligonucleotides based on charge differences .
Advanced Research Questions
Q. How can researchers address challenges in synthesizing moisture-sensitive phosphorylation amidites for large-scale oligonucleotide production?
- Reagent handling : Use glove boxes or Schlenk lines under inert gas (argon/nitrogen) to prevent amidite hydrolysis .
- Dehydration technology : Pre-treat solid supports (e.g., CPG) and solvents with molecular sieves .
- Real-time monitoring : Implement in-line UV spectroscopy to track DMT release and adjust coupling cycles dynamically .
Q. What strategies mitigate batch-to-batch variability in phosphorylation amidite synthesis for reproducible results?
- Quality control (QC) : Perform rigorous HPLC and MS analysis to validate amidite purity (>99.5%) and reactivity .
- Standardized protocols : Use fixed molar ratios of activators and controlled reaction temperatures during amidite synthesis .
- Cross-validation : Compare phosphorylation efficiency across batches using a reference oligonucleotide sequence .
Q. How do phosphorylation amidites enable site-specific labeling for studying kinase-substrate interactions?
- Click chemistry compatibility : Incorporate azide- or alkyne-functionalized amidites during synthesis, allowing post-synthetic labeling with fluorophores or biotin via copper-free click reactions .
- Kinase activity assays : Use fluorescein amidite (FAM)-labeled phosphopeptides in mobility shift assays (MSA) to quantify phosphorylation kinetics .
Q. What experimental pitfalls arise when analyzing phosphorylation sites in complex biological systems using amidite-derived probes?
- False positives/negatives : Cross-validate mass spectrometry data with orthogonal methods like Western blotting or radiolabeling .
- Non-specific binding : Optimize blocking buffers (e.g., BSA or casein) and wash stringency to reduce background noise in pull-down assays .
Methodological Considerations
Q. How can phosphorylation amidites be adapted for studying RNA phosphorylation dynamics?
- 2'-OH protection : Use silyl protecting groups (e.g., TBDMS) to prevent side reactions during RNA synthesis .
- RNase-free conditions : Treat reagents with diethyl pyrocarbonate (DEPC) and use RNase inhibitors in downstream applications .
Q. What computational tools support the design of phosphorylation amidite-based probes for phosphoproteomics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
